molecular formula C6H10O3 B13895554 Methyl 4-hydroxy-2-methylenebutanoate CAS No. 61541-20-6

Methyl 4-hydroxy-2-methylenebutanoate

Katalognummer: B13895554
CAS-Nummer: 61541-20-6
Molekulargewicht: 130.14 g/mol
InChI-Schlüssel: NHRMHEKXRUSPAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-hydroxy-2-methylenebutanoate is an organic compound with the molecular formula C6H10O3. It is a derivative of butanoic acid and is characterized by the presence of a hydroxyl group and a methylene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-2-methylenebutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with a suitable reagent to introduce the hydroxyl and methylene groups. The reaction conditions typically involve the use of a base and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-hydroxy-2-methylenebutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol or alkane .

Wissenschaftliche Forschungsanwendungen

Methyl 4-hydroxy-2-methylenebutanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 4-hydroxy-2-methylenebutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methylene groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-hydroxy-2-methylenebutanoate is unique due to the presence of both a hydroxyl and a methylene group, which confer distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications .

Eigenschaften

CAS-Nummer

61541-20-6

Molekularformel

C6H10O3

Molekulargewicht

130.14 g/mol

IUPAC-Name

methyl 4-hydroxy-2-methylidenebutanoate

InChI

InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h7H,1,3-4H2,2H3

InChI-Schlüssel

NHRMHEKXRUSPAE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=C)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.